molecular formula C5H8ClN B2912900 2-Chloro-2-methylbutanenitrile CAS No. 408319-68-6

2-Chloro-2-methylbutanenitrile

Cat. No.: B2912900
CAS No.: 408319-68-6
M. Wt: 117.58
InChI Key: ZIVBLEXFHLUETC-UHFFFAOYSA-N
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Description

2-Chloro-2-methylbutanenitrile: is an organic compound with the molecular formula C₅H₈ClN. It is a nitrile derivative, characterized by the presence of a cyano group (–CN) attached to a carbon atom that is also bonded to a chlorine atom and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Chlorination: One method to synthesize 2-chloro-2-methylbutanenitrile involves the direct chlorination of 2-methylbutanenitrile. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

    Nitrile Formation: Another approach involves the reaction of 2-chloro-2-methylbutane with a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems helps in maintaining the reaction conditions and optimizing the yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-2-methylbutanenitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).

    Elimination Reactions: This compound can also participate in elimination reactions, particularly E2 (bimolecular elimination) reactions, where the chlorine atom and a hydrogen atom are removed to form an alkene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines (RNH₂) are commonly used under basic conditions.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.

Major Products:

    Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination: The major product is typically an alkene, such as 2-methylbut-2-ene.

Scientific Research Applications

Chemistry: 2-Chloro-2-methylbutanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may also be used in the development of new drugs or as a reference compound in analytical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-2-methylbutanenitrile primarily involves its reactivity as a nitrile and a halide. The cyano group (–CN) can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution or elimination reactions. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which increases the electrophilicity of the carbon atom bonded to the chlorine.

Comparison with Similar Compounds

    2-Chloro-2-methylpropionitrile: Similar in structure but with a different alkyl group.

    2-Bromo-2-methylbutanenitrile: Similar reactivity but with a bromine atom instead of chlorine.

    2-Chloro-2-methylpentanenitrile: Similar structure with an additional carbon in the alkyl chain.

Uniqueness: 2-Chloro-2-methylbutanenitrile is unique due to its specific combination of a chlorine atom and a cyano group on the same carbon atom. This unique structure imparts distinct reactivity patterns, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-2-methylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN/c1-3-5(2,6)4-7/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVBLEXFHLUETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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